N-cyclohexyl-N-[3-cyclohexyl-4,5-bis(phenylimino)-1,3-thiazolidin-2-ylidene]amine
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Overview
Description
N-cyclohexyl-N-[3-cyclohexyl-4,5-bis(phenylimino)-1,3-thiazolidin-2-ylidene]amine is a complex organic compound characterized by its unique thiazolidine ring structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-cyclohexyl-N-[3-cyclohexyl-4,5-bis(phenylimino)-1,3-thiazolidin-2-ylidene]amine typically involves the following steps:
Formation of the Thiazolidine Ring: This can be achieved by reacting a suitable thiourea derivative with an α-haloketone under basic conditions.
Cyclohexyl and Phenyl Substitution:
Final Assembly: The final step involves the condensation of the intermediate products to form the desired thiazolidine derivative.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to improve yield and selectivity.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, typically using reagents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic and electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.
Substitution: Various nucleophiles and electrophiles, depending on the desired substitution.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols.
Scientific Research Applications
N-cyclohexyl-N-[3-cyclohexyl-4,5-bis(phenylimino)-1,3-thiazolidin-2-ylidene]amine has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as a therapeutic agent, particularly in the treatment of diseases such as cancer and bacterial infections.
Materials Science: The compound’s unique structure makes it a candidate for use in the development of new materials with specific electronic or optical properties.
Biological Studies: It is used in various biological assays to study its effects on cellular processes and molecular pathways.
Mechanism of Action
The mechanism of action of N-cyclohexyl-N-[3-cyclohexyl-4,5-bis(phenylimino)-1,3-thiazolidin-2-ylidene]amine involves its interaction with specific molecular targets. These may include enzymes, receptors, or other proteins involved in critical biological pathways. The compound’s effects are mediated through binding to these targets, leading to changes in their activity and subsequent downstream effects.
Comparison with Similar Compounds
Similar Compounds
- N-(3-Cyclohexyl-2-(cyclohexylimino)-4-(phenylimino)-1,3-thiazolidin-5-ylidene)benzamide
- N-(3-Cyclohexyl-2-(cyclohexylimino)-4-(phenylimino)-1,3-thiazolidin-5-ylidene)phenylamine
Uniqueness
N-cyclohexyl-N-[3-cyclohexyl-4,5-bis(phenylimino)-1,3-thiazolidin-2-ylidene]amine is unique due to its specific substitution pattern and the presence of both cyclohexyl and phenyl groups
Properties
Molecular Formula |
C27H32N4S |
---|---|
Molecular Weight |
444.6 g/mol |
IUPAC Name |
2-N,3-dicyclohexyl-4-N,5-N-diphenyl-1,3-thiazolidine-2,4,5-triimine |
InChI |
InChI=1S/C27H32N4S/c1-5-13-21(14-6-1)28-25-26(29-22-15-7-2-8-16-22)32-27(30-23-17-9-3-10-18-23)31(25)24-19-11-4-12-20-24/h1-2,5-8,13-16,23-24H,3-4,9-12,17-20H2 |
InChI Key |
TXPDBMSODBCQAQ-UHFFFAOYSA-N |
SMILES |
C1CCC(CC1)N=C2N(C(=NC3=CC=CC=C3)C(=NC4=CC=CC=C4)S2)C5CCCCC5 |
Canonical SMILES |
C1CCC(CC1)N=C2N(C(=NC3=CC=CC=C3)C(=NC4=CC=CC=C4)S2)C5CCCCC5 |
Origin of Product |
United States |
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